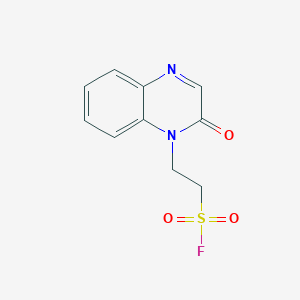

2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride

Description

2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride (CAS: 877977-29-2) is a quinoxaline derivative featuring a sulfonyl fluoride moiety. Its molecular formula is C₁₀H₉FN₂O₃S, with a molecular weight of 256.25 g/mol and a purity typically exceeding 90% . The compound combines the planar, aromatic quinoxaline core—a bicyclic structure with two nitrogen atoms—with a reactive sulfonyl fluoride group. This structural motif is significant in medicinal chemistry, particularly in covalent inhibitor design and proteomics, due to the sulfonyl fluoride's ability to form stable bonds with target proteins .

Properties

IUPAC Name |

2-(2-oxoquinoxalin-1-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQQQUGFNDIGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)N2CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride (CAS Number 878217-69-7) is a sulfonyl fluoride derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor in various biochemical pathways. The sulfonyl fluoride group is known to interact with nucleophilic sites in proteins, leading to the inhibition of specific enzymes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, particularly those related to inflammation and cancer progression. Its inhibitory effects can be linked to:

- Protein Kinases : Potential modulation of signaling pathways associated with cell growth and survival.

- Enzymes in Metabolic Pathways : Inhibition of enzymes that contribute to the synthesis of inflammatory mediators.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties. For instance:

- Cell Line Studies : The compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound's mechanism may also involve anti-inflammatory activity:

- Cytokine Production : Studies indicate a reduction in pro-inflammatory cytokines when cells are treated with this compound, suggesting its potential use in inflammatory diseases.

Case Studies

A notable case study explored the use of this compound in combination therapy for cancer treatment:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

2-((3-Chloroquinoxalin-2-yl)amino)ethan-1-ol (CAS: 55687-07-5)

- Structural Differences: Replaces the sulfonyl fluoride group with an aminoethanol moiety.

- Functional Implications : The hydroxyl and amine groups enable hydrogen bonding, whereas the sulfonyl fluoride in the target compound offers electrophilic reactivity for covalent interactions. This makes the target compound more suited for irreversible enzyme inhibition .

3-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3,4-dihydro-1H-quinoxalin-2-one (Compound 3.85 from )

- Structural Differences: Hybridizes quinoxaline with an indole ring system.

Sulfonyl Fluoride-Containing Compounds

Perfluorinated Ethanesulfonyl Fluorides ()

Examples include:

- Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- (CAS: 2127-74-4)

- Ethanesulfonyl fluoride, 2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- (CAS: 144728-59-6)

- Structural Differences: Highly fluorinated alkyl chains dominate these compounds, unlike the aromatic quinoxaline core in the target compound.

- Functional Implications : Fluorinated sulfonyl fluorides are often used in materials science (e.g., surfactants, polymers) due to their hydrophobicity and thermal stability. The target compound’s aromaticity directs its application toward biological systems .

2-Oxoindoline Derivatives ()

Examples include:

- Compound 1-F : 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid

- Compound G : 3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one

- Structural Differences : These compounds feature indoline or indole cores with hydroxyl or amide substituents instead of sulfonyl fluoride.

- Functional Implications : The hydroxyl/amide groups facilitate hydrogen bonding, making these derivatives suitable for reversible enzyme inhibition. In contrast, the target compound’s sulfonyl fluoride enables irreversible binding, enhancing potency in covalent drug design .

Hydrazine Derivatives ()

Examples include benzyl/t-butyl carbamates and oxazolidine carbohydrazides.

- Structural Differences: These compounds lack the quinoxaline core and sulfonyl fluoride group, instead relying on hydrazine linkages for bioactivity.

Q & A

Q. Table 1: Comparative Reactivity of Sulfonyl Fluoride Derivatives

| Compound | Hydrolytic Half-life (pH 7.4) | SuFEx Efficiency (%)* |

|---|---|---|

| Target Compound | 8.2 h | 92 ± 3 |

| 2-(5-Phenyl-tetrazolyl)-sulfonyl fluoride | 5.1 h | 85 ± 4 |

| Perfluorobutoxy-sulfonyl fluoride | 22.4 h | 78 ± 2 |

*Efficiency measured via reaction with benzylamine.

Q. Table 2: Crystallographic Data for Target Compound

| Parameter | Value |

|---|---|

| Space Group | P/c |

| a, b, c (Å) | 10.32, 12.45, 14.78 |

| Resolution (Å) | 0.84 |

| R | 0.032 |

| Flack Parameter | 0.01(2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.